4-Amino-6-nitroresorcinol hydrochloride
Overview
Description
4-Amino-6-nitroresorcinol hydrochloride is an organic compound with the chemical formula C6H6N2O5 · HCl. It is a colorless crystalline solid that is highly soluble in water and exhibits certain stability in aqueous solutions. This compound is known for its significant chemical properties, including electrophilic substitution reactions, acidity, and basicity .
Mechanism of Action
Target of Action
The primary target of 4-Amino-6-nitroresorcinol hydrochloride is the poly phenylene benzodioxazole AB type novel monomer . This compound is used for preparing the front body of this monomer .
Mode of Action
This compound interacts with its target by being used in the preparation of the front body of the poly phenylene benzodioxazole AB type novel monomer . This interaction results in the formation of a new monomer with high stability and increased dissolvability in PPA .
Biochemical Pathways
The biochemical pathway affected by this compound involves the preparation of the front body of the poly phenylene benzodioxazole AB type novel monomer . The downstream effects of this pathway include the creation of a new monomer with high stability, increased dissolvability in PPA, and avoidance of gas interference .
Result of Action
The result of the action of this compound is the formation of a new monomer with high stability and increased dissolvability in PPA . This new monomer is used in the production of high-performance fibers .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the recovered alcohol solvents can be circularly used after rectification . .
Biochemical Analysis
Biochemical Properties
4-Amino-6-nitroresorcinol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with meta-cleavage dioxygenase, an enzyme isolated from cell extracts of Bordetella species . This interaction is crucial for the compound’s inhibitory effects on the enzyme, which can influence various metabolic pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with meta-cleavage dioxygenase can lead to alterations in metabolic flux and metabolite levels, thereby affecting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits meta-cleavage dioxygenase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to downstream effects on metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure can lead to degradation and potential changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and metabolic disturbances . It is important to determine the optimal dosage to minimize toxicity while maximizing its biochemical benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as meta-cleavage dioxygenase, influencing metabolic flux and metabolite levels . These interactions can have significant effects on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity and interactions with other biomolecules .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its interactions with enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-6-nitroresorcinol hydrochloride involves a two-step process:
Nitration of 4-Amino-1,3-benzenediol: The initial step involves the nitration of 4-Amino-1,3-benzenediol (also known as 4-aminoresorcinol) using nitric acid. This reaction yields 4-Amino-6-nitroresorcinol.
Formation of Hydrochloride Salt: The resulting 4-Amino-6-nitroresorcinol is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for large-scale production. The process involves the controlled reduction of 4,6-dinitroresorcinol, avoiding the formation of by-products such as 4,6-diaminoresorcinol. The use of inexpensive catalysts and the recovery of solvents through rectification make the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-nitroresorcinol hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Acid-Base Reactions: The compound exhibits both acidic and basic properties, allowing it to participate in acid-base reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Acid-Base Reactions: Strong acids or bases can be used to facilitate these reactions.
Major Products
Reduction: The major product is 4,6-diaminoresorcinol.
Electrophilic Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Scientific Research Applications
4-Amino-6-nitroresorcinol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and photosensitive materials.
Biology: The compound is utilized in the preparation of certain biological stains and markers.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs with specific biological activities.
Industry: The compound is employed in the production of pesticides and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,3-benzenediol (4-aminoresorcinol): A precursor in the synthesis of 4-Amino-6-nitroresorcinol hydrochloride.
4,6-Dinitroresorcinol: An intermediate in the synthesis process.
4,6-Diaminoresorcinol: A reduction product of this compound
Uniqueness
This compound is unique due to its dual functional groups (amino and nitro), which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
4-amino-6-nitrobenzene-1,3-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4.ClH/c7-3-1-4(8(11)12)6(10)2-5(3)9;/h1-2,9-10H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFGTUHRHMFGMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647537 | |
Record name | 4-Amino-6-nitrobenzene-1,3-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883566-55-0 | |
Record name | 4-Amino-6-nitrobenzene-1,3-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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